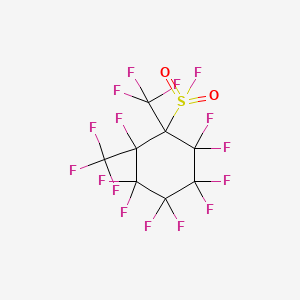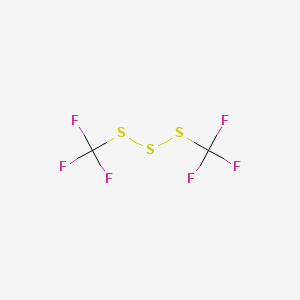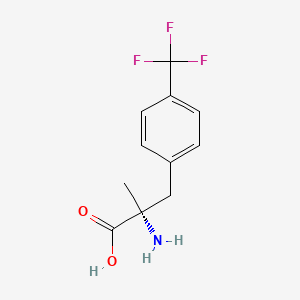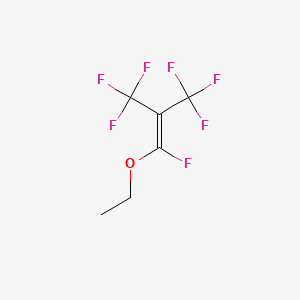
Ether, ethyl heptafluoroisobutenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ether, ethyl heptafluoroisobutenyl is a specialized organic compound characterized by the presence of an ether functional group and a heptafluoroisobutenyl moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of ethers, including ether, ethyl heptafluoroisobutenyl, can be achieved through several methods:
-
Williamson Ether Synthesis: : This is a widely used method where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the specific alkoxide and alkyl halide would be chosen based on the desired heptafluoroisobutenyl group.
-
Acid-Catalyzed Dehydration: : This method involves the sulfuric-acid-catalyzed reaction of alcohols, leading to the formation of symmetrical ethers . this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes.
Analyse Chemischer Reaktionen
Ether, ethyl heptafluoroisobutenyl undergoes several types of chemical reactions:
-
Acidic Cleavage: : Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction involves protonation of the ether oxygen, followed by nucleophilic substitution to form alcohols and alkyl halides .
-
Oxidation and Reduction: : While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can induce these reactions. For example, strong oxidizing agents can cleave the ether bond, while reducing agents may not significantly affect the ether linkage.
Wissenschaftliche Forschungsanwendungen
Ether, ethyl heptafluoroisobutenyl has several applications in scientific research:
-
Chemistry: : It is used as a solvent and reagent in various organic synthesis reactions due to its stability and unique reactivity profile .
-
Biology and Medicine: : The compound’s unique properties make it useful in the development of pharmaceuticals and as a medium for biological assays .
-
Industry: : It is employed in the production of specialized materials and as an intermediate in the synthesis of other fluorinated compounds .
Wirkmechanismus
The mechanism of action of ether, ethyl heptafluoroisobutenyl involves its interaction with molecular targets through its ether functional group. The compound can undergo protonation, leading to the formation of reactive intermediates that participate in various chemical reactions . The heptafluoroisobutenyl group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Ether, ethyl heptafluoroisobutenyl can be compared with other ethers such as:
-
Diethyl Ether: : A common ether used as a solvent and anesthetic. Unlike this compound, diethyl ether lacks fluorine atoms, making it less reactive and less stable under certain conditions .
-
Methyl Tert-Butyl Ether (MTBE): : Used as a fuel additive to increase octane number. MTBE contains a tert-butyl group, which differs from the heptafluoroisobutenyl group in terms of reactivity and applications .
-
Dimethyl Ether: : Used as a propellant and refrigerant. It is simpler in structure compared to this compound and lacks the specialized fluorinated group .
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the heptafluoroisobutenyl group.
Eigenschaften
CAS-Nummer |
360-58-7 |
|---|---|
Molekularformel |
C6H5F7O |
Molekulargewicht |
226.09 g/mol |
IUPAC-Name |
1-ethoxy-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C6H5F7O/c1-2-14-4(7)3(5(8,9)10)6(11,12)13/h2H2,1H3 |
InChI-Schlüssel |
BSZWZZSFVRISOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(C(F)(F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


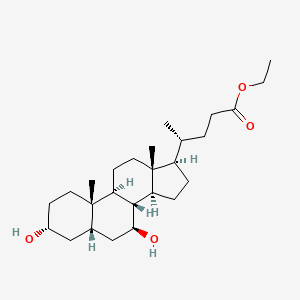
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
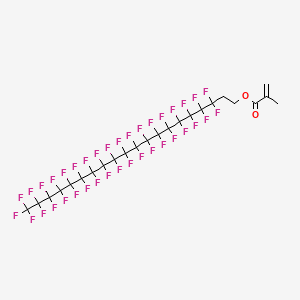
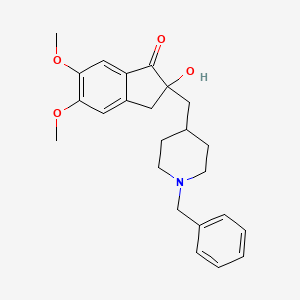
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
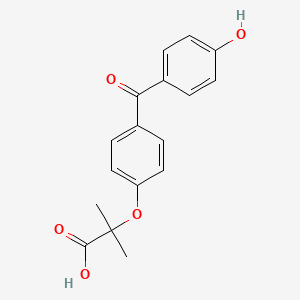

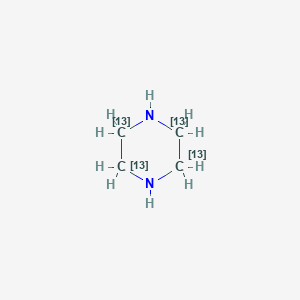
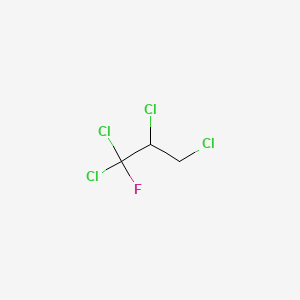
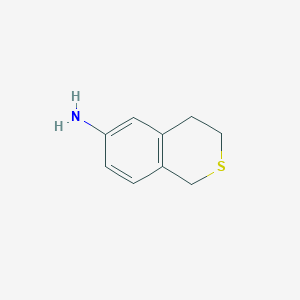
![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
